molecular formula C31H23Br2N3O3S B11945024 6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol

6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol

Cat. No.: B11945024
M. Wt: 677.4 g/mol
InChI Key: QUGQMMVCTQYBTA-UHFFFAOYSA-N
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Description

“6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyrazole moiety, and finally the attachment of the bromine and toluene-4-sulfonyl groups. Common reagents used in these reactions include bromine, toluene-4-sulfonyl chloride, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Halogen substitution reactions are common, especially involving the bromine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or pyrazole rings.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the pyrazole and toluene-4-sulfonyl groups may enhance these activities.

Medicine

Medicinal chemists may investigate this compound for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: A simpler quinoline derivative with similar core structure.

    4-Phenylquinoline: Another quinoline derivative with a phenyl group attached.

    1-(Toluene-4-sulfonyl)-1H-pyrazole: A pyrazole derivative with a toluene-4-sulfonyl group.

Uniqueness

The uniqueness of “6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” lies in its complex structure, which combines multiple functional groups that may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C31H23Br2N3O3S

Molecular Weight

677.4 g/mol

IUPAC Name

6-bromo-3-[3-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H23Br2N3O3S/c1-19-7-14-24(15-8-19)40(38,39)36-28(20-9-11-22(32)12-10-20)18-27(35-36)30-29(21-5-3-2-4-6-21)25-17-23(33)13-16-26(25)34-31(30)37/h2-17,28H,18H2,1H3,(H,34,37)

InChI Key

QUGQMMVCTQYBTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

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